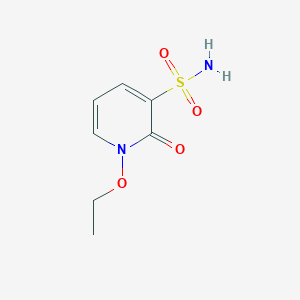
2-フルオロ-4-メチルピリジン-3-アミン
概要
説明
2-Fluoro-4-methylpyridin-3-amine (FMP) is an organic compound that belongs to the class of pyridines and is widely used in scientific research. It is a colorless liquid with a boiling point of 112°C and is soluble in water and organic solvents. FMP is a versatile organic compound and has a wide range of applications in the fields of biochemistry and physiology.
科学的研究の応用
フッ素化ピリジンの合成
フッ素化ピリジンは、その独特の物理的、化学的、生物学的特性により、大きな関心を集めている化合物です。 フッ素は強い電子求引基であり、フッ素化ピリジンは、塩素化、臭素化された類似体と比較して、塩基性と反応性が低下しています 。「2-フルオロ-4-メチルピリジン-3-アミン」は、様々なフッ素化ピリジンの合成に使用できます。フッ素化ピリジンは、新薬や農薬の開発において重要な役割を果たしています。
農業用化学品開発
リード構造にフッ素原子を導入することは、改良された特性を持つ新しい農業製品を探す際に一般的な修飾です 。「2-フルオロ-4-メチルピリジン-3-アミン」は、除草剤活性を有する可能性のある化合物の合成のためのビルディングブロックとして機能します。その分子への組み込みは、生物活性と環境安定性を向上させる可能性があります。
製薬への応用
医療治療に使用される医薬品の約10%にフッ素原子が含まれており、これはフッ素化化合物が創薬において重要な役割を果たしていることを示しています 。「2-フルオロ-4-メチルピリジン-3-アミン」は、フッ素化医薬品候補の合成の前駆体となり、新薬の発見に貢献する可能性があります。
放射線生物学とイメージング剤
フッ素-18置換ピリジンは、様々な生物学的用途における潜在的なイメージング剤として特に注目されています 。「2-フルオロ-4-メチルピリジン-3-アミン」は、これらの化合物の合成に使用でき、陽電子放出断層法(PET)スキャン用の新しい放射性トレーサーの開発に役立ちます。
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302+H312+H332;H315;H319;H335 . The precautionary statements are P261;P280;P305+P351+P338 .
Relevant Papers
The relevant papers for “2-Fluoro-4-methylpyridin-3-amine” include studies on the synthesis of fluoropyridines , the chemical and biophysical characterization of a novel potassium channel blocker , and the synthesis of novel pyridine derivatives .
作用機序
Target of Action
It’s structurally similar to 3-fluoro-5-methylpyridin-4-amine, which is known to be a potassium (k+) channel blocker . K+ channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .
Biochemical Pathways
The blocking of k+ channels can affect the action potential propagation in neurons, which is a critical process in the nervous system .
Pharmacokinetics
Its structural analog, 3-fluoro-5-methylpyridin-4-amine, exhibits competitive inhibition of the cytochrome p450 enzyme cyp2e1 , which is responsible for the metabolism of many drugs and chemicals.
Result of Action
The blocking of k+ channels can enhance impulse conduction in neurons , which could potentially improve neurological functions in certain conditions.
生化学分析
Biochemical Properties
2-Fluoro-4-methylpyridin-3-amine has been found to interact with potassium (K+) channels . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction . This interaction with K+ channels suggests that 2-Fluoro-4-methylpyridin-3-amine may have a role in nerve signal transmission .
Cellular Effects
The effects of 2-Fluoro-4-methylpyridin-3-amine on cells are largely related to its interaction with K+ channels . By binding to these channels, it can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-4-methylpyridin-3-amine involves binding interactions with biomolecules, specifically K+ channels . This binding reduces the leakage of intracellular K+ and enhances impulse conduction, potentially influencing gene expression .
特性
IUPAC Name |
2-fluoro-4-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQQKPXTKXTEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376774 | |
| Record name | 2-Fluoro-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173435-32-0 | |
| Record name | 2-Fluoro-4-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B69193.png)
![3-Methyl-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B69196.png)







